N-Benzyl-N,N'-dimethylethylenediamine

Coordination Chemistry Catechol Dioxygenase Models Steric Hindrance

N-Benzyl-N,N'-dimethylethylenediamine (CAS 102-11-4) is an asymmetric N,N'-disubstituted ethylenediamine derivative characterized by a benzyl group on one nitrogen atom and methyl groups on both nitrogen atoms, with a molecular formula C₁₁H₁₈N₂ and molecular weight of 178.28 g/mol. This tertiary amine compound exhibits a clear, colorless to pale yellow liquid appearance with a density of approximately 0.94 g/cm³ at 20°C, a refractive index of 1.51, and a boiling point of 74°C at 0.1 mmHg.

Molecular Formula C11H18N2
Molecular Weight 178.27 g/mol
CAS No. 102-11-4
Cat. No. B091685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-N,N'-dimethylethylenediamine
CAS102-11-4
Molecular FormulaC11H18N2
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCNCCN(C)CC1=CC=CC=C1
InChIInChI=1S/C11H18N2/c1-12-8-9-13(2)10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3
InChIKeyPVFIKWLTVKSXED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-N,N'-dimethylethylenediamine CAS 102-11-4: Technical Profile and Procurement Considerations


N-Benzyl-N,N'-dimethylethylenediamine (CAS 102-11-4) is an asymmetric N,N'-disubstituted ethylenediamine derivative characterized by a benzyl group on one nitrogen atom and methyl groups on both nitrogen atoms, with a molecular formula C₁₁H₁₈N₂ and molecular weight of 178.28 g/mol [1]. This tertiary amine compound exhibits a clear, colorless to pale yellow liquid appearance with a density of approximately 0.94 g/cm³ at 20°C, a refractive index of 1.51, and a boiling point of 74°C at 0.1 mmHg [2]. The compound is typically supplied at a purity of ≥98.0% (GC/T) . Its bifunctional structure, featuring both secondary and tertiary amine moieties alongside an aromatic benzyl substituent, renders it a versatile ligand in coordination chemistry and a reactive building block in organic synthesis .

N-Benzyl-N,N'-dimethylethylenediamine: Why Direct Substitution with In-Class Analogs Compromises Performance and Selectivity


The substitution pattern of N-Benzyl-N,N'-dimethylethylenediamine is critical to its function. Replacing this compound with simpler analogs like N,N-dimethylethylenediamine (CAS 108-00-9) or N-benzylethylenediamine (CAS 4156-16-5) introduces substantial changes in steric profile, electronic properties, and coordination behavior that directly impact catalytic outcomes and product selectivity [1]. The specific N-benzyl and N-methyl groups create a unique steric environment that, when absent or altered, leads to different metal-ligand bond distances and catalytic activity, as demonstrated by direct comparisons in iron(III) complexes [2]. Furthermore, the regioisomer N'-benzyl-N,N-dimethylethylenediamine (CAS 103-55-9) exhibits markedly different physical properties, including a higher boiling point (122-124°C vs. 74°C at reduced pressure), indicating that even minor structural rearrangements result in significant changes in handling and application conditions [3]. These differences are not merely incremental but often categorical, underscoring the need for procurement based on exact compound identity to ensure reproducibility in research and industrial processes.

Quantitative Evidence for N-Benzyl-N,N'-dimethylethylenediamine: Differentiating Performance Data Against Analogs


Steric Effect on Metal-Ligand Bond Distances: Direct Comparison with Non-Benzylated Analogs in Iron(III) Complexes

In a systematic study of iron(III) complexes modeling catechol dioxygenases, the incorporation of an N-benzyl group on the central nitrogen atom of an ethylenediamine-based ligand resulted in a significant elongation of the central Fe-N(amine) bond distance. Specifically, replacing an N-methyl group with an N-benzyl group increased the central Fe-N bond distance from 2.181(5) Å to 2.299(2) Å [1]. This represents a 5.4% increase in bond length, directly attributable to the increased steric bulk of the benzyl substituent. This steric modulation influences the Lewis acidity of the iron(III) center and, consequently, the rate of catechol dioxygenation, with log(kO2) values showing linear correlation with Fe(III)/Fe(II) redox potentials [2].

Coordination Chemistry Catechol Dioxygenase Models Steric Hindrance

Catalytic Activity in Olefin Aziridination: Comparative Yields with Copper(II) Complexes

Copper(II) complexes bearing tridentate 3N ligands that include the N-Benzyl-N,N'-dimethylethylenediamine motif have been evaluated as catalysts for olefin aziridination. The complex [Cu(L3)Cl2]·0.5 H2O, where L3 is N'-benzyl-N'-(6-methylpyrid-2-yl-methyl)-N,N-dimethylethylenediamine, catalyzes the aziridination of styrene to yield above 80% of the desired N-tosylaziridine product. For less reactive olefins like cyclooctene and n-hexene, yields range from 30-50% [1]. In stark contrast, the analogous complex [Cu(L1)Cl2]·CH3OH, where L1 lacks the benzyl group, fails to catalyze the reaction entirely under identical conditions [2]. This binary difference—active vs. inactive—demonstrates the essential role of the specific ligand architecture for achieving catalytic function.

Olefin Aziridination Copper Catalysis Nitrene Transfer

Physical Property Differentiation: Boiling Point and Density vs. Regioisomer N'-Benzyl-N,N-dimethylethylenediamine

The regioisomer N'-Benzyl-N,N-dimethylethylenediamine (CAS 103-55-9) exhibits significantly different physical properties compared to N-Benzyl-N,N'-dimethylethylenediamine (CAS 102-11-4). The boiling point of the target compound is 74°C at 0.1 mmHg (122°C at 760 mmHg) [1], whereas the regioisomer boils at 122-124°C at 11 mmHg [2], indicating a substantial difference in vapor pressure and thermal behavior. Density values also differ: 0.94 g/cm³ at 20°C for the target compound versus 0.922 g/mL at 25°C for the regioisomer [3][4]. These divergences directly impact distillation conditions, storage requirements, and safety handling protocols. Even the refractive index shows a slight but measurable difference (1.51 vs. 1.51 with range 1.5090-1.5130) .

Physical Chemistry Compound Handling Purification

Computed Physicochemical Properties: pKa and logP Differentiating from Less Substituted Analogs

Computed pKa and logP values provide insights into the compound's behavior in biological and chemical systems. The predicted pKa of N-Benzyl-N,N'-dimethylethylenediamine is 10.11 ± 0.10 , while its regioisomer N'-Benzyl-N,N-dimethylethylenediamine (CAS 103-55-9) shares a similar computed logP of 1.72870 [1]. In contrast, the simpler analog N,N-dimethylethylenediamine (CAS 108-00-9) has a lower molecular weight (88.15 g/mol) and lacks the aromatic benzyl moiety, which would result in a significantly lower logP (estimated <0.5) and different pKa values, thereby altering its solubility and membrane permeability characteristics [2]. These differences are critical when the compound is used as an intermediate in medicinal chemistry or as a ligand affecting the solubility of metal complexes.

Drug Design Pharmacokinetics Solubility

Safety Profile: Comparative GHS Classification with Regioisomer

The GHS hazard classifications for N-Benzyl-N,N'-dimethylethylenediamine (CAS 102-11-4) include H315 (skin irritation), H319 (serious eye irritation), and H227 (combustible liquid) [1]. In contrast, the regioisomer N'-Benzyl-N,N-dimethylethylenediamine (CAS 103-55-9) carries an additional classification for H335 (specific target organ toxicity - single exposure, respiratory irritation) and may include H314 (skin corrosion) . This difference in hazard profile—particularly the absence of STOT SE classification for the target compound—has direct implications for handling protocols, personal protective equipment (PPE) requirements, and regulatory documentation in procurement and use.

Chemical Safety Regulatory Compliance Handling

High-Impact Application Scenarios for N-Benzyl-N,N'-dimethylethylenediamine Based on Demonstrated Differentiation


Coordination Chemistry and Bioinorganic Modeling: Tuning Metal Center Reactivity via Steric Control

The quantifiable increase in metal-ligand bond distance (Fe-N bond elongation of 0.118 Å) when N-Benzyl-N,N'-dimethylethylenediamine-derived ligands are employed directly translates to altered Lewis acidity and oxygenation rates in bioinorganic models. This steric tuning is essential for designing functional models of metalloenzymes like catechol dioxygenases, where precise control over extradiol vs. intradiol cleavage selectivity is required [1]. Researchers in bioinorganic chemistry should procure this specific ligand derivative when a systematic increase in steric bulk is needed to modulate metal center reactivity without altering the core coordination sphere.

Catalysis: Enabling Olefin Aziridination Where Simpler Analogs Fail

The binary catalytic activity observed—>80% yield for aziridination of styrene using copper complexes bearing benzyl-containing ligands vs. 0% yield for complexes lacking the benzyl group—demonstrates the necessity of this exact ligand architecture. This makes N-Benzyl-N,N'-dimethylethylenediamine a critical building block for synthesizing catalysts that mediate nitrene transfer reactions. Researchers in organic synthesis and catalysis should select this compound when developing new aziridination methodologies or when high catalytic activity cannot be achieved with less substituted ethylenediamine derivatives [2].

Physical Process Engineering and Quality Control: Distillation and Purification Protocols

The significant difference in boiling point under reduced pressure (74°C at 0.1 mmHg vs. 122-124°C at 11 mmHg for the regioisomer) directly impacts distillation and purification workflows. Laboratories and pilot plants must use the correct compound to ensure that established protocols for solvent removal, product isolation, and purity verification are valid. Substituting the regioisomer would require re-optimization of distillation parameters and could lead to product decomposition or loss. Procurement of the exact CAS number 102-11-4 is essential for process consistency and reproducibility [3].

Safety and Regulatory Compliance in Laboratory and Pilot Scale Operations

The distinct GHS hazard profile of N-Benzyl-N,N'-dimethylethylenediamine, which lacks the STOT SE (H335) classification found in its regioisomer, simplifies safety protocols and personal protective equipment (PPE) requirements. This can reduce operational costs and compliance burdens in facilities where respiratory irritants are stringently controlled. Procurement officers and laboratory safety managers should specify CAS 102-11-4 to leverage this lower hazard classification while maintaining chemical utility [4].

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